molecular formula C11H10OS B8528829 1-(Benzo[b]thiophen-2-yl)propan-1-one CAS No. 19492-97-8

1-(Benzo[b]thiophen-2-yl)propan-1-one

Cat. No. B8528829
CAS RN: 19492-97-8
M. Wt: 190.26 g/mol
InChI Key: SCPHYUQOXNARBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzo[b]thiophen-2-yl)propan-1-one is a useful research compound. Its molecular formula is C11H10OS and its molecular weight is 190.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Benzo[b]thiophen-2-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzo[b]thiophen-2-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

19492-97-8

Molecular Formula

C11H10OS

Molecular Weight

190.26 g/mol

IUPAC Name

1-(1-benzothiophen-2-yl)propan-1-one

InChI

InChI=1S/C11H10OS/c1-2-9(12)11-7-8-5-3-4-6-10(8)13-11/h3-7H,2H2,1H3

InChI Key

SCPHYUQOXNARBA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC2=CC=CC=C2S1

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Butyllithium (1.6 M solution in hexanes; 28.9 ml) was added dropwise under nitrogen at 0° C. to a stirred solution of benzo[b]thiophene (6.21 g) in ether (90 ml), then the mixture was stirred 0° C. for 15 minutes and cooled to −70° C. A solution of N-methoxy-N-methylpropionamide (5.42 g) in ether (40 ml) was added over 10 minutes, then the mixture was allowed to warm to ambient temperature and was stirred at ambient temperature for 3.5 hours. The mixture was poured into saturated aqueous ammonium chloride solution (200 ml) and ethyl acetate (100 ml) and water (50 ml) were added. The organic phase was separated, washed with saturated aqueous sodium chloride solution (150 ml), dried (Na2SO4) and the solvents were removed in vacua. The residue was triturated with petroleum ether (b.p. 40-60° C.) (25 ml) and the resulting solid was collected by filtration and dried in vacuo to give 1-(benzo[b]thiophen-2-yl)propan-1-one (7.05 g) as a colourless solid, m.p. 79-81° C.
Quantity
28.9 mL
Type
reactant
Reaction Step One
Quantity
6.21 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
5.42 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

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